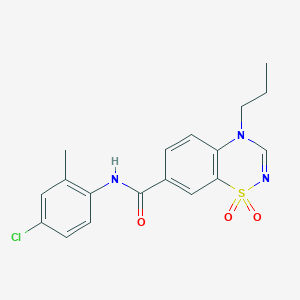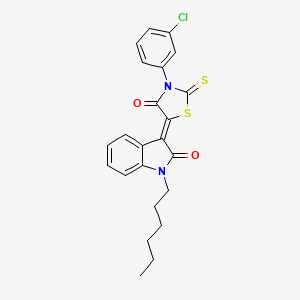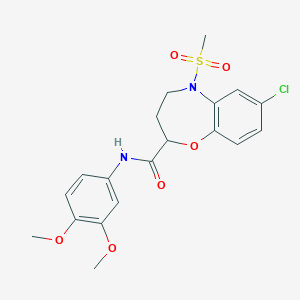![molecular formula C26H27N5O3 B11234991 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11234991.png)
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-メチル-1H-ベンゾイミダゾール-2-イル)メチル]-2-[2-オキソ-4-(ピペリジン-1-イルカルボニル)キノリン-1(2H)-イル]アセトアミドは、ベンゾイミダゾール環とキノリン構造が融合した複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(1-メチル-1H-ベンゾイミダゾール-2-イル)メチル]-2-[2-オキソ-4-(ピペリジン-1-イルカルボニル)キノリン-1(2H)-イル]アセトアミドの合成は、通常、複数段階の反応を伴います。このプロセスは、ベンゾイミダゾールとキノリンの中間体の調製から始まり、特定の条件下でそれらをカップリングすることによって続きます。
ベンゾイミダゾール合成: ベンゾイミダゾール環は、o-フェニレンジアミンをギ酸またはその誘導体と環化させることで合成できます。
キノリン合成: キノリン構造は、しばしばスクラウプ合成によって調製され、これはアニリンとグリセロールを酸化剤の存在下で縮合させることを含みます。
カップリング反応: 最後のステップは、ベンゾイミダゾールとキノリンの中間体を、酢酸無水物などの適切なリンカーを使用して、制御された条件下でカップリングすることを含みます。
工業生産方法
この化合物の工業生産は、大規模操作のために上記の合成経路を最適化することを含む可能性があります。これには、反応効率と収率を向上させるために連続フロー反応器を使用すること、および製品の純度を保証するために堅牢な精製技術を採用することが含まれます。
化学反応の分析
反応の種類
N-[(1-メチル-1H-ベンゾイミダゾール-2-イル)メチル]-2-[2-オキソ-4-(ピペリジン-1-イルカルボニル)キノリン-1(2H)-イル]アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ベンゾイミダゾール環は、過酸化水素などの酸化剤の影響下で、N-オキシドを生成するために酸化される可能性があります。
還元: キノリン部分は、水素化ホウ素ナトリウムなどの還元剤を使用して、テトラヒドロキノリンに還元することができます。
置換: この化合物は、特にベンゾイミダゾール窒素で、ハロアルカンなどの試薬を使用して求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、酢酸、および高温。
還元: 水素化ホウ素ナトリウム、エタノール、および室温。
置換: ハロアルカン、塩基(例:炭酸カリウム)、および溶媒(例:ジメチルホルムアミド)。
主な生成物
酸化: N-オキシドの形成。
還元: テトラヒドロキノリン誘導体の形成。
置換: N-アルキル化ベンゾイミダゾール誘導体の形成。
科学研究への応用
N-[(1-メチル-1H-ベンゾイミダゾール-2-イル)メチル]-2-[2-オキソ-4-(ピペリジン-1-イルカルボニル)キノリン-1(2H)-イル]アセトアミドは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗菌作用と抗がん作用の可能性について調査されています。
産業: 先端材料や染料の開発に利用されています。
科学的研究の応用
N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
この化合物は、特定の分子標的に相互作用することによってその効果を発揮します。たとえば、活性部位に結合することにより、基質へのアクセスを阻害し、酵素を阻害する可能性があります。ベンゾイミダゾールとキノリンの部分は、これらの相互作用に不可欠であり、標的タンパク質と水素結合および疎水性相互作用を形成することができます。
類似の化合物との比較
類似の化合物
ベンゾイミダゾール誘導体: オメプラゾールやアルベンダゾールなどの化合物は、ベンゾイミダゾールコアを共有し、同様の生物活性を示します。
キノリン誘導体: クロロキンやキニーネなどの化合物は、抗マラリア特性を持つことで知られるキノリン誘導体です。
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Quinoline derivatives: Used in antimalarial and anticancer drugs.
Piperidine derivatives: Commonly found in pharmaceuticals for their analgesic and antipsychotic properties.
Uniqueness
N-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its combination of these three moieties, which may confer distinct biological activities and therapeutic potential compared to other compounds.
特性
分子式 |
C26H27N5O3 |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
N-[(1-methylbenzimidazol-2-yl)methyl]-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N5O3/c1-29-22-12-6-4-10-20(22)28-23(29)16-27-24(32)17-31-21-11-5-3-9-18(21)19(15-25(31)33)26(34)30-13-7-2-8-14-30/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,27,32) |
InChIキー |
BUEIGZANVBLGRB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B11234914.png)

![5-chloro-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}thiophene-2-sulfonamide](/img/structure/B11234928.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11234935.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11234938.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11234951.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methylaniline](/img/structure/B11234964.png)
![N-(4-bromophenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11234965.png)
![N-(3-chlorophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B11234975.png)
![N-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B11234981.png)
![N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11234986.png)


![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11235003.png)
